molecular formula C7H10O3 B2721412 Methyl 2-(1-methylcyclopropyl)-2-oxoacetate CAS No. 55674-21-0

Methyl 2-(1-methylcyclopropyl)-2-oxoacetate

Cat. No.: B2721412
CAS No.: 55674-21-0
M. Wt: 142.154
InChI Key: AUGRYMFUKXDOJI-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylcyclopropyl)-2-oxoacetate is an organic compound with the molecular formula C7H10O3 It features a cyclopropyl group attached to a methyl ester, making it a unique structure in organic chemistry

Scientific Research Applications

Methyl 2-(1-methylcyclopropyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action could involve the opening of the cyclopropyl ring or a reaction involving the oxoacetate group .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the field of organic synthesis, where new methods for forming and manipulating cyclopropyl rings are always in demand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methylcyclopropyl)-2-oxoacetate typically involves the reaction of 1-methylcyclopropyl ketone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Starting Materials: 1-methylcyclopropyl ketone, methyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The 1-methylcyclopropyl ketone is added to a solution of methyl chloroformate and triethylamine in an appropriate solvent such as dichloromethane. The mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methylcyclopropyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopropylacetate: Similar structure but lacks the oxo group.

    Cyclopropyl methyl ketone: Contains a cyclopropyl group but differs in functional groups.

    Methyl 2-cyclopropyl-2-oxoacetate: Similar ester and oxo groups but different substitution pattern.

Uniqueness

Methyl 2-(1-methylcyclopropyl)-2-oxoacetate is unique due to the presence of both a cyclopropyl group and an oxoacetate ester, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(1-methylcyclopropyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(3-4-7)5(8)6(9)10-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGRYMFUKXDOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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